molecular formula C16H24Cl2Rh2-2 B042853 Chloro(1,5-cyclooctadiene)rhodium(I) dimer CAS No. 12092-47-6

Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Cat. No.: B042853
CAS No.: 12092-47-6
M. Wt: 493.1 g/mol
InChI Key: PDJQCHVMABBNQW-MIXQCLKLSA-L
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Biochemical Analysis

Biochemical Properties

Chloro(1,5-cyclooctadiene)rhodium(I) dimer plays a significant role in biochemical reactions due to its ability to act as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, this compound is known to catalyze the hydrogenation of alkenes, a reaction crucial in the synthesis of many organic molecules . The interaction between this compound and these biomolecules typically involves the formation of transient complexes, which lower the activation energy of the reactions.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating various cellular processes, including cell signaling pathways and gene expression. For example, this compound can affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and, consequently, its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Over time, the degradation products may have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit beneficial effects, such as enhanced catalytic activity in biochemical reactions. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage . Threshold effects are often observed, where a small increase in dosage can lead to a significant change in the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves the reaction of hydrated rhodium trichloride with 1,5-cyclooctadiene in the presence of sodium carbonate in an aqueous ethanol solution. The reaction can be represented as follows :

2RhCl33H2O+2COD+2CH3CH2OH+2Na2CO3[Rh(COD)Cl]2+2CH3CHO+8H2O+2CO2+4NaCl2 \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2 \text{COD} + 2 \text{CH}_3\text{CH}_2\text{OH} + 2 \text{Na}_2\text{CO}_3 \rightarrow [\text{Rh(COD)Cl}]_2 + 2 \text{CH}_3\text{CHO} + 8 \text{H}_2\text{O} + 2 \text{CO}_2 + 4 \text{NaCl} 2RhCl3​⋅3H2​O+2COD+2CH3​CH2​OH+2Na2​CO3​→[Rh(COD)Cl]2​+2CH3​CHO+8H2​O+2CO2​+4NaCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chloro(1,5-cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various rhodium complexes that are used as catalysts in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is unique due to its high catalytic efficiency and versatility in various chemical reactions. Its ability to form stable complexes with a wide range of ligands makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJQCHVMABBNQW-MIXQCLKLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12092-47-6
Record name Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-mu-chloro-bis(hapto-1,5-cyclooctadiene)dirhodium(I)
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Record name Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
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Chloro(1,5-cyclooctadiene)rhodium(I) dimer
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Chloro(1,5-cyclooctadiene)rhodium(I) dimer
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Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Reactant of Route 5
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
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Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Customer
Q & A

Q1: What is Chloro(1,5-cyclooctadiene)rhodium(I) dimer and what are its common uses in organic synthesis?

A1: this compound, also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, is a widely used organometallic catalyst precursor. It features two rhodium(I) centers, each coordinated to a 1,5-cyclooctadiene (COD) ligand and bridged by chlorine atoms. [] This air-stable complex acts as a starting point for generating catalytically active rhodium species in various organic reactions. Some notable applications include:

  • Cross-Coupling Reactions: The complex is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. []
  • Asymmetric Hydrogenations: It serves as a precursor for chiral catalysts used in asymmetric hydrogenations, enabling the synthesis of enantiomerically enriched compounds. []
  • Carbonyl Additions: The complex catalyzes carbonyl addition reactions, including the addition of organometallic reagents to aldehydes and ketones. [, ]
  • Cyclization Reactions: It facilitates cyclization reactions, including Pauson-Khand reactions, which involve the formation of cyclopentenones from alkenes, alkynes, and carbon monoxide. []

Q2: How does the presence of ketones influence the catalytic activity of this compound in reactions involving vinylarenes and arylaluminum reagents?

A2: Research indicates that ketones play a crucial role in promoting the rhodium-catalyzed addition/elimination of arylaluminum reagents to vinylarenes. [] While the exact mechanism remains under investigation, studies using 1H NMR spectroscopy confirmed that ketones, specifically diisopropyl ketone (2,4-dimethyl-3-pentanone), are reduced to their corresponding alcohols during the reaction. [] This suggests that ketones might be involved in activating the rhodium catalyst or facilitating the transmetalation step with the arylaluminum reagent. The presence of ketones significantly enhances the yield of β-arylated products, demonstrating their importance in these reactions. []

Q3: Can this compound be used to synthesize polymers? If so, can you provide an example?

A3: Yes, this compound effectively catalyzes the polymerization of specific monomers. [] For instance, it efficiently polymerizes 1,5-hexadiyne, resulting in the formation of poly(1,5-hexadiyne) films. [] Spectroscopic studies suggest the polymerization mechanism involves the formation of a five-membered ring within each monomeric unit of the polymer. The resulting poly(1,5-hexadiyne) exhibits high conjugation, displays a metallic lustre, and demonstrates insolubility in common solvents. [] This highlights the potential of the rhodium complex as a catalyst in polymerization reactions.

Q4: What are the structural characteristics of this compound?

A4: this compound (C16H24Cl2Rh2) has a molecular weight of 493.08 g/mol. [] Key structural features include:

  • Dimeric Structure: Two rhodium(I) centers are bridged by two chlorine atoms, forming a dimeric structure. []
  • Coordination Sphere: Each rhodium atom is coordinated to a bidentate 1,5-cyclooctadiene (COD) ligand in a square planar geometry. []
  • Spectroscopic Data: Infrared spectroscopy reveals strong bands at 819 cm-1, 964 cm-1, and 998 cm-1 (Nujol mull). [] 1H NMR analysis shows signals at 4.3 ppm and a broad signal between 2.6 and 1.7 ppm (CDCl3). []

Q5: Are there any concerns regarding the stability and storage of this compound?

A5: While this compound exhibits good air stability, precautions are necessary to maintain optimal catalytic activity. [] The complex is susceptible to slow oxidation upon prolonged air exposure. [] For optimal results, storing the complex under an inert atmosphere at a reduced temperature (2-8 °C) is recommended. [] It's also advisable to prepare fresh catalyst solutions before use to ensure reproducible outcomes in catalytic reactions. []

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